Famotidine dimer
CAS No.: 89268-62-2
VCID: VC0194845
Molecular Formula: C16H23N11O2S5
Molecular Weight: 561.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | Famotidine dimer is a compound derived from the dimerization of famotidine, a histamine H2 receptor antagonist commonly used to treat gastrointestinal disorders like gastric ulcers and gastroesophageal reflux disease. Research indicates that Famotidine dimer is being explored for its potential antiviral properties, including its ability to interfere with the replication process of viruses such as SARS-CoV-2. Additionally, it is under investigation for its anti-tumor properties, with studies suggesting it may affect cellular pathways involved in cancer cell growth. However, it's important to note that these studies are primarily preclinical, and further research, including clinical trials, is necessary to confirm its effectiveness and safety as a treatment. The molecular weight of Famotidine dimer is approximately 561.751 g/mol . It is also known as Famotidine Related Compound B and Famotidine EP Impurity B . Similar compounds include Ranitidine, Cimetidine, and Nizatidine, which are also H2 receptor antagonists. Famotidine, however, interacts less with cytochrome P450 enzymes compared to cimetidine, reducing the likelihood of interference with other medications. While Famotidine dimer's applications are still under investigation, its potential uses include antiviral and cancer treatments. The synthesis of Famotidine dimer can be achieved through various methods, with specific routes varying depending on the desired purity and yield. |
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CAS No. | 89268-62-2 |
Product Name | Famotidine dimer |
Molecular Formula | C16H23N11O2S5 |
Molecular Weight | 561.8 g/mol |
IUPAC Name | 2-[4-[2-[5-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1,1-dioxo-4H-1,2,4,6-thiatriazin-3-yl]ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine |
Standard InChI | InChI=1S/C16H23N11O2S5/c17-13(18)24-15-21-9(7-32-15)5-30-3-1-11-23-12(27-34(28,29)26-11)2-4-31-6-10-8-33-16(22-10)25-14(19)20/h7-8H,1-6H2,(H,23,26,27)(H4,17,18,21,24)(H4,19,20,22,25) |
Standard InChIKey | NRRXZFHNRLQONH-UHFFFAOYSA-N |
SMILES | C1=C(N=C(S1)N=C(N)N)CSCCC2=NS(=O)(=O)N=C(N2)CCSCC3=CSC(=N3)N=C(N)N |
Canonical SMILES | C1=C(N=C(S1)N=C(N)N)CSCCC2=NS(=O)(=O)N=C(N2)CCSCC3=CSC(=N3)N=C(N)N |
Appearance | White to light yellow Solid |
Purity | > 95% |
Synonyms | 3,5-Bis[2-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]methyl]thio]-ethyl]-4H-1,2,4,6-thiatriazine-1,1-dioxide; |
PubChem Compound | 13359055 |
Last Modified | Aug 15 2023 |
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